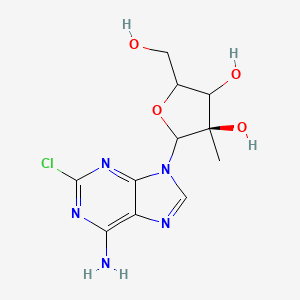
2-Chloro-2'-C-Methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-2’-C-Methyladenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-C-Methyladenosine typically involves the chlorination of adenosine derivatives followed by methylation. One common method includes the use of 2-chloroadenosine as a starting material, which undergoes a methylation reaction at the 2’-C position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2-Chloro-2’-C-Methyladenosine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.
化学反応の分析
Types of Reactions: 2-Chloro-2’-C-Methyladenosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Hydrolysis yields adenosine derivatives and the corresponding sugar moiety.
科学的研究の応用
2-Chloro-2’-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. It has shown promise in inhibiting the replication of certain viruses and in modulating immune responses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Chloro-2’-C-Methyladenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleic acid metabolism. By binding to these targets, the compound can modulate various biological pathways, including:
Inhibition of Enzymes: It can inhibit enzymes like adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Receptor Agonism/Antagonism: It can act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways.
類似化合物との比較
2-Chloroadenosine: A closely related compound with similar biological activity but lacking the methyl group at the 2’-C position.
2’-C-Methyladenosine: Another analog that lacks the chlorine atom at the 2-position.
Uniqueness: 2-Chloro-2’-C-Methyladenosine is unique due to the presence of both the chlorine atom and the methyl group, which confer enhanced stability and biological activity compared to its analogs. This dual modification allows for more specific interactions with molecular targets and improved pharmacokinetic properties.
特性
分子式 |
C11H14ClN5O4 |
|---|---|
分子量 |
315.71 g/mol |
IUPAC名 |
(3R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1 |
InChIキー |
CKNNSJGYKWRNEN-LTXNOJISSA-N |
異性体SMILES |
C[C@]1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
正規SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















